![molecular formula C21H23FN4O3S B2384191 3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1216854-63-5](/img/structure/B2384191.png)

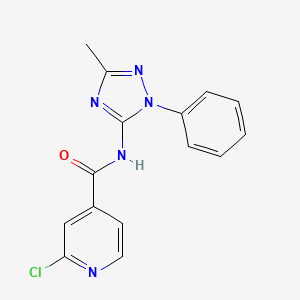

3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

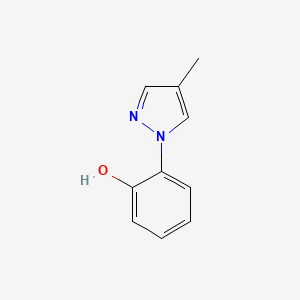

This compound is a sigma receptor ligand . It has been implicated in mitigating the effects of methamphetamine in vitro . It is also known as “3-[[4-[4-(4-Fluorophenyl)piperazin-1-Yl]-4-Oxidanylidene-Butanoyl]amino]benzamide” with a molecular formula of C21H23FN4O3 .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl moiety next to a piperazine ring . The molecular weight is 398.4 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 95.7 Ų .Scientific Research Applications

Antifungal Activity

The compound has been investigated for its potential as an antifungal agent. Although some derivatives synthesized from related structures showed no significant antifungal activity against specific strains of Candida, certain analogs displayed fungicidal effects against Candida galibrata and Candida albicans . Further research could explore its efficacy against other fungal pathogens.

Antibacterial Properties

New derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position demonstrated stronger bactericidal effects against Gram-negative species compared to those with benzenesulfonyl moieties . Investigating its mechanism of action and potential applications in combating bacterial infections could be valuable.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. It is known that the compound has a piperazine moiety , which is a common feature in many drugs that target the central nervous system. The presence of the fluorophenyl group may also suggest an interaction with certain types of receptors or enzymes in the body .

Mode of Action

The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing signal transduction pathways, enzyme activities, or receptor functions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound interacts with G protein-coupled receptors, it could influence intracellular signaling pathways such as the cyclic AMP pathway or the phosphoinositide pathway

Pharmacokinetics

For example, the piperazine ring may enhance the compound’s solubility, potentially improving its absorption and distribution . The fluorophenyl group could affect the compound’s metabolism, possibly leading to the formation of active metabolites .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound acts as an antagonist at a certain receptor, it could inhibit the receptor’s activity, leading to decreased cellular responses to the receptor’s natural ligand .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets . Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, potentially affecting the compound’s efficacy .

properties

IUPAC Name |

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3S/c22-16-8-10-17(11-9-16)25-12-14-26(15-13-25)21(27)7-3-6-20-23-18-4-1-2-5-19(18)30(28,29)24-20/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCCDMULOHFHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)

![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)